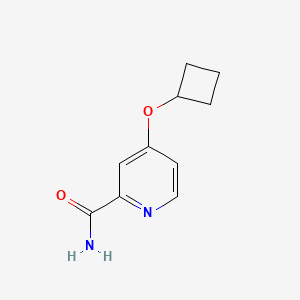

4-Cyclobutoxypyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction takes place .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction .Physical and Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications

1. Antiviral Activity

The compound 4-Cyclobutoxypyridine-2-carboxamide has been studied for its potential antiviral activities. Srivastava et al. (1977) described a synthesis pathway involving glycosyl cyanides, which led to the development of compounds with notable in vitro activity against herpes virus, parainfluenza virus, and rhinovirus. These compounds also showed potential as inhibitors of purine nucleotide biosynthesis, which is significant in antiviral research (Srivastava et al., 1977).

2. Neuropsychiatric Disorder Research

García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, closely related to this compound, as PET tracers for serotonin 5-HT(1A) receptors. This research is crucial in the study of neuropsychiatric disorders, providing a tool for in vivo quantification of these receptors (García et al., 2014).

3. Cancer Research

Research into N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives, which are structurally related to this compound, has indicated potential antitumor properties. Atwell et al. (1987) reported that these compounds, which bind to DNA through intercalation, exhibited notable activity against solid tumors in vivo (Atwell et al., 1987).

4. DNA Structure Targeting in Cancer Therapy

The study of 9‐aminoacridine carboxamides, which share a structural similarity with this compound, has provided insights into targeting various DNA structures for cancer therapy. Howell et al. (2012) investigated the effects of these compounds on different DNA tertiary structures, revealing insights into their potential use in treating cancer (Howell et al., 2012).

5. Chemotherapeutic Agent Development

Further research into acridine-4-carboxamides, related to this compound, has focused on developing new chemotherapeutic agents. Denny et al. (1990) explored the structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, suggesting their potential as a new class of DNA-intercalating agents with unique mechanisms of action, possibly not involving topoisomerase II (Denny et al., 1990).

Mechanism of Action

Target of Action

The primary target of 4-Cyclobutoxypyridine-2-carboxamide is the Mycobacterium tuberculosis, specifically the mycobacterial membrane protein large 3 (MmpL3) . This protein plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for antitubercular agents .

Mode of Action

The compound interacts with its target, MmpL3, in a specific manner. It is suggested that this compound acts as a prodrug, requiring AmiC-dependent hydrolysis for its anti-mycobacterial activity . This interaction results in the inhibition of M. tuberculosis growth in a bacteriostatic manner .

Biochemical Pathways

tuberculosis growth in macrophages by inducing autophagy . Autophagy is a cellular process that helps maintain homeostasis by protein degradation and turnover of the destroyed cell organelles for new cell formation.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of M. tuberculosis growth in both liquid cultures and within macrophages . This inhibition is achieved through the induction of autophagy, a cellular process that degrades and recycles cellular components .

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 4-Cyclobutoxypyridine-2-carboxamide in animal models .

Metabolic Pathways

Related compounds have been shown to interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-cyclobutyloxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-10(13)9-6-8(4-5-12-9)14-7-2-1-3-7/h4-7H,1-3H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVSSMHGOALGIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=NC=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)

![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)

![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)

![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)